2-methyl-1H-indole-3-carboxamide
Overview
Description
2-Methyl-1H-indole-3-carboxamide is a chemical compound with the empirical formula C10H10N2O and a molecular weight of 174.20 . It is part of a class of compounds known as indole carboxamides .
Synthesis Analysis
Indole carboxamides can be synthesized using various methods. One approach involves the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators .Molecular Structure Analysis
The molecular structure of this compound is essentially planar . The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In route k, NaClO 2 salt and NaH 2 PO 4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .Scientific Research Applications
1. Crystal Structure Analysis
The crystal structure of a similar compound, N-methyl-1H- indole-2-carboxamide, was determined by X-ray diffraction. This analysis helps in understanding the molecular and crystal structure, which is crucial for developing new pharmaceutical compounds and materials (Manríquez et al., 2009).
2. Chemical Reactions and Synthesis
Research has shown that indole carboxamides, including similar structures like 1-methylindole-3-carboxamides, react with propargyl alcohols to form complex compounds, demonstrating their versatility in chemical synthesis (Selvaraj, Debnath, & Swamy, 2019).
3. Antituberculosis Agents
Indole-2-carboxamides have been identified as promising antituberculosis agents. They exhibit low micromolar potency against Mycobacterium tuberculosis, showing their potential in the treatment of tuberculosis (Kondreddi et al., 2013).
4. Pharmaceutical Compound Development
Indole derivatives, including indole-2-carboxamides, have been the focus of research due to their unique inhibitory properties against various enzymes and proteins. This makes them valuable in the development of new pharmaceutical compounds (Chehardoli & Bahmani, 2020).
5. Novel HIV-1 Inhibitors
A series of 3-aryl-phospho-indole (API) derivatives, including indole-2-carboxamides, have been developed as potent non-nucleoside reverse transcriptase inhibitors of HIV-1. This highlights their potential in HIV treatment (Alexandre et al., 2011).
6. Fluorescent Probes
Indole derivatives obtained from β-bromodehydroamino acids, including indole-2-carboxamides, haveshown potential as fluorescent probes. Their photophysical properties vary in different solvents, making them suitable for use in various sensing applications (Pereira et al., 2010).
7. Palladium-Catalyzed Intramolecular Cyclization
Indole-2-carboxamide derivatives can undergo palladium-catalyzed intramolecular cyclization, leading to the formation of complex molecular structures. This process is highly regioselective and opens new pathways in organic synthesis (Abbiati et al., 2003).
8. Antimicrobial Activities
Novel indole derivatives, including those related to indole-3-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These compounds show significant activity against various microbial strains, highlighting their potential in combating bacterial infections (Anekal & Biradar, 2012).
9. Cancer Imaging
Compounds like N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, related to indole-3-carboxamide, have been developed as potential positron emission tomography (PET) tracers for cancer tyrosine kinase imaging, illustrating their application in medical diagnostics (Wang et al., 2005).
10. Monoamine Oxidase Inhibitors
Indole-carboxamides, like indole-5-carboxamide, have been identified as potent, selective, and reversibleinhibitors of monoamine oxidase B (MAO-B). These compounds are highly potent and selective, offering potential therapeutic applications in neurological disorders (Tzvetkov et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-Methylindole-3-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of mycobacteria .
Mode of Action
2-Methylindole-3-carboxamide interacts with its target, MmpL3, by forming hydrogen bonds with the protein . This interaction inhibits the activity of MmpL3, thereby affecting the growth of mycobacteria .
Biochemical Pathways
The compound is part of the tryptophan metabolism pathway . Indole derivatives, including 2-Methylindole-3-carboxamide, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The inhibition of MmpL3 disrupts the cell wall biosynthesis, affecting the survival and proliferation of mycobacteria .
Result of Action
The inhibition of MmpL3 by 2-Methylindole-3-carboxamide leads to the disruption of cell wall biosynthesis in mycobacteria . This disruption can inhibit the growth of mycobacteria, making the compound potentially useful in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Action Environment
The action of 2-Methylindole-3-carboxamide can be influenced by various environmental factors. For instance, the presence of other microorganisms and the pH of the environment could affect the metabolism of tryptophan and the production of indole derivatives Additionally, factors such as temperature and humidity could potentially affect the stability and efficacy of the compound
Future Directions
Indole derivatives, including 2-methyl-1H-indole-3-carboxamide, have been the focus of many researchers in the study of pharmaceutical compounds . Future research will likely continue to explore the synthesis and biological evaluation of indole derivatives due to their biological properties and potential as therapeutic agents .
properties
IUPAC Name |
2-methyl-1H-indole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-9(10(11)13)7-4-2-3-5-8(7)12-6/h2-5,12H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWLFJZXUBMFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497212 | |
Record name | 2-Methyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67242-60-8 | |
Record name | 2-Methyl-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67242-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the research approach the challenge of designing effective EGFR inhibitors?
A2: The research utilizes a combined approach of design, synthesis, and biological evaluation to identify promising EGFR inhibitors within the N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivative class [, ]. By synthesizing a series of derivatives with varying substituents, the researchers aim to elucidate the structure-activity relationships that govern the interaction of these compounds with EGFR. This iterative process allows for the identification of key structural features that contribute to enhanced potency and selectivity against EGFR, ultimately guiding the development of more effective anticancer agents.
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